2-Chloro-5-(2-methoxybenzoyl)pyridine

Übersicht

Beschreibung

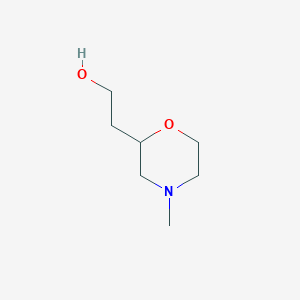

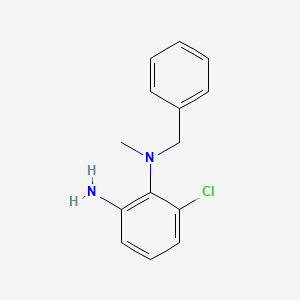

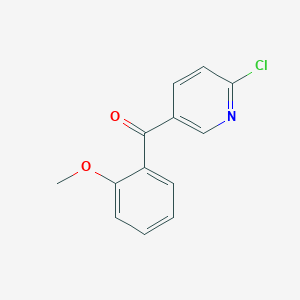

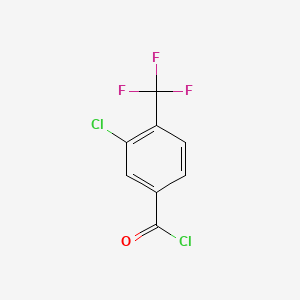

2-Chloro-5-(2-methoxybenzoyl)pyridine is a chemical compound with the molecular formula C13H10ClNO2 . It has a molecular weight of 247.68 . The IUPAC name for this compound is (6-chloro-3-pyridinyl)(2-methoxyphenyl)methanone .

Molecular Structure Analysis

The InChI code for 2-Chloro-5-(2-methoxybenzoyl)pyridine is 1S/C13H10ClNO2/c1-17-11-5-3-2-4-10(11)13(16)9-6-7-12(14)15-8-9/h2-8H,1H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-(2-methoxybenzoyl)pyridine include a molecular weight of 247.68 . Unfortunately, other specific properties like melting point, boiling point, and solubility were not found in the search results.Relevant Papers Unfortunately, specific peer-reviewed papers related to 2-Chloro-5-(2-methoxybenzoyl)pyridine were not found in the search results . For more detailed information, it would be beneficial to conduct a thorough literature search in scientific databases.

Wissenschaftliche Forschungsanwendungen

Agrochemical and Pharmaceutical Industries

- Methods of Application : Various methods of synthesizing these derivatives have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .

- Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Crystal Structure Analysis

- Methods of Application : The synthesis started from 1,1-dimethylthio-2-nitroethylene and N-2(chloro-5-pyridylmethyl)ethylenediamine. A mixture of these two compounds in anhydrous ethanol was refluxed for 8 hours, affording a clear yellow solution .

- Results or Outcomes : The crystal structure of the synthesized compound was determined. The compound crystallizes in the monoclinic space group P 2 1 / c with unit cell parameters a = 12.7802 (17) Å, b = 7.6211 (12) Å, c = 12.0486 (17) Å, β = 95.551 (4)° .

Antimicrobial and Antiviral Activities

- Application : Pyridine compounds, including “2-Chloro-5-(2-methoxybenzoyl)pyridine”, have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .

- Methods of Application : The synthesis of these compounds often involves the reaction of a β-ketoester, an aldehyde and ammonia .

- Results or Outcomes : The presence of the pyridine nucleus, along with one or more heterocycles, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .

Chemical Properties

- Application : “2-Chloro-5-(2-methoxybenzoyl)pyridine” is used in the development of organic compounds containing fluorine. The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

- Methods of Application : Various methods of synthesizing these compounds have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .

- Results or Outcomes : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

Synthesis of Other Organic Compounds

- Application : “2-Chloro-5-(2-methoxybenzoyl)pyridine” is used in the synthesis of other organic compounds. It’s a key structural motif in active agrochemical and pharmaceutical ingredients .

- Methods of Application : Various methods of synthesizing these compounds have been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .

- Results or Outcomes : The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields .

Preparation of 2-Chloro-5-Methylpyridine

- Application : “2-Chloro-5-(2-methoxybenzoyl)pyridine” is used in the preparation of 2-chloro-5-methylpyridine .

- Methods of Application : The process involves the reaction of 3-methylpyridine-1-oxide with trimethylamine and then with phosgene .

- Results or Outcomes : The process provides a novel method for the preparation of 2-chloro-5-methylpyridine .

Eigenschaften

IUPAC Name |

(6-chloropyridin-3-yl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c1-17-11-5-3-2-4-10(11)13(16)9-6-7-12(14)15-8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXOBOKMBFXPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001239474 | |

| Record name | (6-Chloro-3-pyridinyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(2-methoxybenzoyl)pyridine | |

CAS RN |

86580-59-8 | |

| Record name | (6-Chloro-3-pyridinyl)(2-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86580-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Chloro-3-pyridinyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001239474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1320840.png)

![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1320841.png)